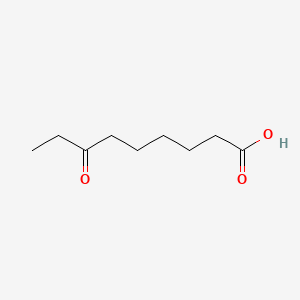

7-Oxo-nonanoic acid

Übersicht

Beschreibung

7-Oxo-nonanoic acid, also known as 7-oxononanoic acid, is a nonanoic acid, a type of fatty acid, with a 7-oxo group in its structure. This compound is a member of the nonanoic acid family, which are fatty acids with 9 carbon atoms. This compound has a wide range of applications in scientific research, including biochemical and physiological effects, synthesis methods, and its mechanism of action.

Wissenschaftliche Forschungsanwendungen

Anti-Tumor Activity

A derivative of oleanolic acid, which is similar in structure to 7-oxo-nonanoic acid, has shown significant anti-tumor effects. This derivative, known as 3-oxo oleanolic acid, inhibited the growth of various cancer cells and had a notable effect on melanoma both in vitro and in vivo (Huang et al., 2006).

Industrial Applications

Long chain 6-oxo and 7-oxo aliphatic acids, including this compound, have been synthesized for industrial applications. These acids are used in the production of chemicals like anti-corrosives, bactericides, and scale inhibitors, especially in oil field applications (Pratap et al., 1993).

Resin Acid Detection

7-Oxodehydroabietic acid (7-OXO), a similar compound to this compound, has been used as a marker for oxidized resin acids, which are known contact allergens in colophonium. Its detection is crucial in occupational health, especially in wood dust-containing environments (Axelsson et al., 2011).

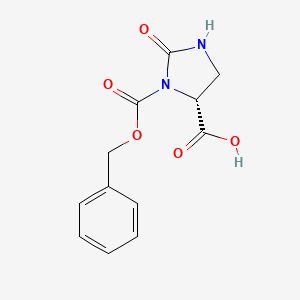

Synthesis of Amino Acids and Derivatives

The synthesis of 7-oxo amino acids, analogues to 8-oxo-2-aminodecanoic acid, has been achieved through a process involving copper-catalyzed allylation and cross-metathesis with unsaturated ketones. These are used in the creation of proline derivatives, which have implications in various biochemical processes (Salih et al., 2016).

Nanofluidic Devices and Synthetic Ion Channels

Compoundssimilar to this compound, such as 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, have been used in the development of nanofluidic devices based on synthetic ion channels. These channels can be optically gated, enabling controlled transport of ionic species in response to UV-light exposure. This has potential applications in controlled release, sensing, and information processing (Ali et al., 2012).

Chemical Synthesis and Industrial Application

The esterification of nonanoic acid, a chemical related to this compound, has been studied for producing solvents and lubricants. This research is particularly relevant due to the increasing availability of nonanoic acid as a byproduct in the production of azelaic acid, a monomer for biodegradable polyesters (Russo et al., 2020).

Crystallography and Structural Studies

Studies involving compounds structurally related to this compound, like 6-oxo and 7-oxo aliphatic acids, provide insights into crystal structures and hydrogen-bond networks. These studies are crucial for understanding molecular interactions and developing new materials (Feeder & Jones, 1994).

Occupational Health and Safety

The measurement of dermal exposure to resin acids, like 7-oxodehydroabietic acid, in the wood pellet production industry is essential for occupational health. Developing sensitive and specific methods for this purpose helps in understanding and mitigating health risks associated with resin acid exposure (Eriksson et al., 2008)

Wirkmechanismus

Target of Action

The primary target of 7-Oxo-nonanoic acid, also known as 8-amino-7-oxononanoic acid, is the enzyme Diaminopelargonic acid aminotransferase (DAPA AT) . This enzyme plays a crucial role in the biosynthesis of biotin, a vital coenzyme involved in various metabolic reactions .

Mode of Action

This compound interacts with its target, DAPA AT, by undergoing a transamination reaction . In this process, DAPA AT catalyzes the transamination of 8-amino-7-oxononanoic acid using S-adenosyl-L-methionine (AdoMet) as the amino donor . This interaction results in changes in the enzyme’s activity, thereby influencing the biotin biosynthesis pathway .

Biochemical Pathways

The interaction of this compound with DAPA AT affects the biotin biosynthesis pathway . Biotin is an essential coenzyme that plays a critical role in various metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism . Therefore, any changes in the biotin biosynthesis pathway can have downstream effects on these metabolic processes.

Pharmacokinetics

As a medium-chain fatty acid, it is expected to be relatively hydrophobic , which could influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of biotin biosynthesis . By interacting with DAPA AT, this compound can influence the production of biotin, thereby affecting the metabolic processes that rely on this coenzyme .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its interaction with DAPA AT. Additionally, the presence of other molecules, such as AdoMet, can influence the compound’s mode of action

Eigenschaften

IUPAC Name |

7-oxononanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-2-8(10)6-4-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMDUEIZQNLDNCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942513 | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20356-92-7 | |

| Record name | 7-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020356927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

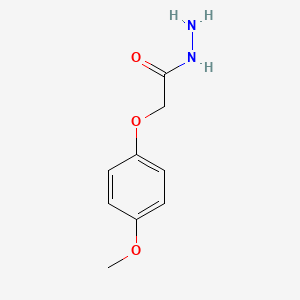

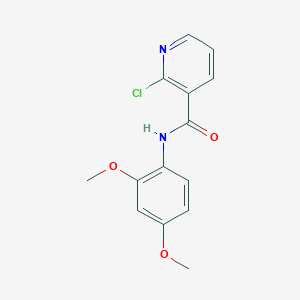

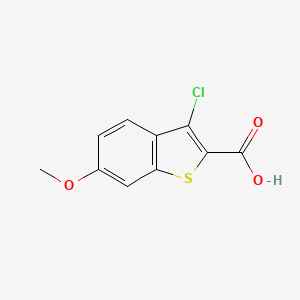

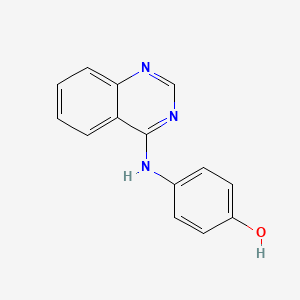

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[(3-Chloro-4-fluorophenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1348682.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)

![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)

![5-[(2-Chlorophenyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1348718.png)

![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)

![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)